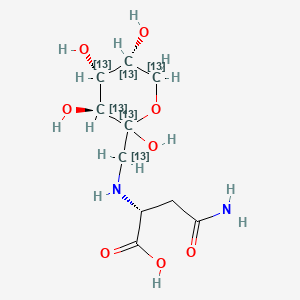
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. These compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves the reaction of L-asparagine with D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures. The labeled compound, this compound, is synthesized by incorporating 13C6-labeled D-fructose into the reaction mixture. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. The product is then purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure its quality and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the compound back to its original amino acid and sugar components.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include keto derivatives, reduced amino acids, and substituted compounds with different functional groups. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
Wissenschaftliche Forschungsanwendungen
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Studied for its potential impact on diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
Industry: Utilized in food chemistry to understand flavor and color development during food processing.
Wirkmechanismus
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves its participation in the Maillard reaction. The compound reacts with amino acids and proteins to form advanced glycation end-products (AGEs). These AGEs can affect protein function and structure, leading to various biological effects. The molecular targets include proteins and enzymes involved in metabolic pathways, and the pathways affected include those related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with antioxidant properties.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its role in inhibiting angiotensin-converting enzyme (ACE).
N-(1-Deoxy-D-fructos-1-yl)-glycine: Studied for its degradation pathways and formation of parent sugars.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s behavior and interactions in various chemical and biological systems.
Eigenschaften
Molekularformel |
C10H18N2O8 |
|---|---|
Molekulargewicht |
300.21 g/mol |
IUPAC-Name |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methylamino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1 |
InChI-Schlüssel |
AOBQWGHMIKNEHI-ITOWRNBFSA-N |
Isomerische SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]N[C@H](CC(=O)N)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)

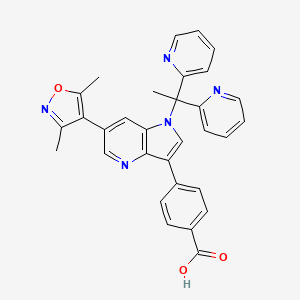
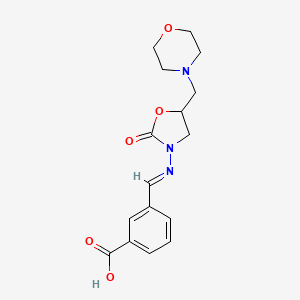
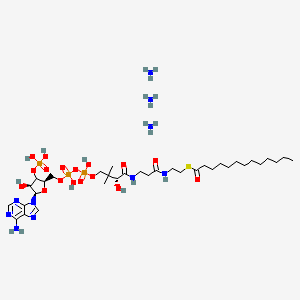
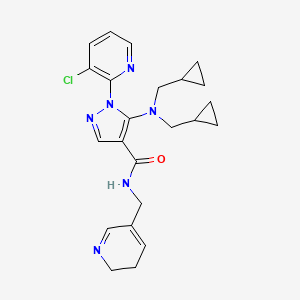
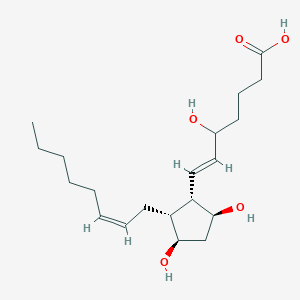
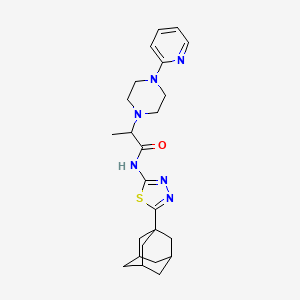
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
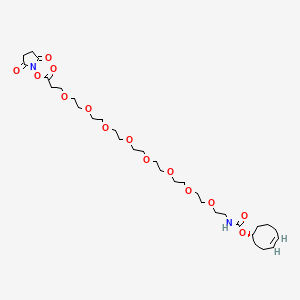
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
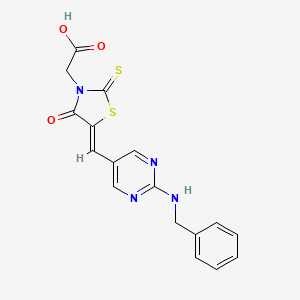
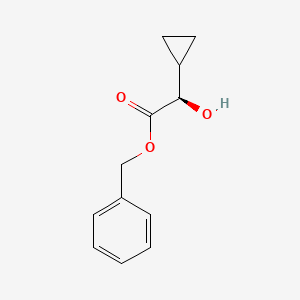
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
